1-(1H-indol-3-yl)-3-(1-phenylethyl)urea
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Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products it forms, and so on .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Scientific Research Applications
Antidepressant Potential
1-(1H-indol-3-yl)-3-(1-phenylethyl)urea derivatives have been studied for their potential as antidepressants. They exhibit dual pharmacological profiles, combining 5-HT reuptake inhibition with 5-HT(1B/1D) antagonism. This profile suggests an enhancement in serotonergic neurotransmission, potentially leading to more efficient treatment of depression (Matzen et al., 2000).
Neuropeptide Y5 Receptor Antagonism
These compounds have been identified as antagonists for the neuropeptide Y5 (NPY5) receptor. This discovery was optimized for in vitro potency, showing potential for new therapeutic approaches in related conditions (Fotsch et al., 2001).
Molecular Structure Studies
Research has been conducted on the crystal structure of this compound derivatives to understand their molecular configuration and potential biological activities. Such studies are crucial for drug development and design (Saharin et al., 2008).
Synthesis of New Derivatives
Efforts have been made to synthesize new derivatives of this compound, exploring potential applications in pharmacology and medicinal chemistry. This includes studying the reaction pathways and product characteristics of these compounds (Klásek et al., 2007).
Antitumor Activity
Research into the antitumor activity of this compound has been conducted, including studies on its structure and effects on cancer cell lines. Molecular docking studies help in understanding how these compounds interact with cellular targets (Hu et al., 2018).
α1-Adrenoceptor Binding
Compounds derived from this compound have shown good affinity and selectivity for α1D-adrenoceptor subtypes, indicating potential applications in the treatment of conditions associated with these receptors (Romeo et al., 2001).
Anion Binding and Supramolecular Assembly
Studies have explored the anion binding capabilities of asymmetric ureidic receptors derived from this compound, highlighting potential applications in molecular recognition and sensing technologies (Olivari et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)19-17(21)20-16-11-18-15-10-6-5-9-14(15)16/h2-12,18H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOWGOVNEAROPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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